![molecular formula C20H25ClN2 B10887238 N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)
N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a chlorobenzyl group, and a piperidyl group attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Chlorobenzyl Group Addition: The chlorobenzyl group is added through a similar nucleophilic substitution reaction using a chlorobenzyl halide.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorobenzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or chlorobenzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted piperidine derivatives.
Scientific Research Applications
N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-N-[1-(4-FLUOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE
- N-BENZYL-N-[1-(4-METHYLBENZYL)-4-PIPERIDYL]-N-METHYLAMINE
- N-BENZYL-N-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]-N-METHYLAMINE
Uniqueness
N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C20H25ClN2 |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C20H25ClN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
InChI Key |
SOTCFRKCQDYKCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone](/img/structure/B10887156.png)
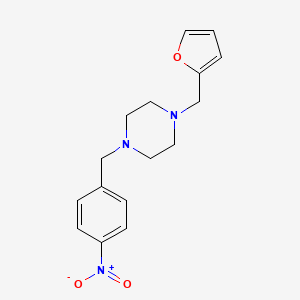
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)
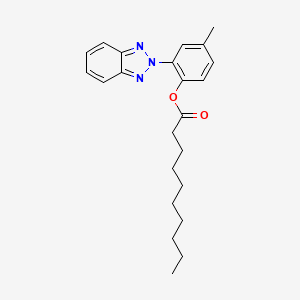
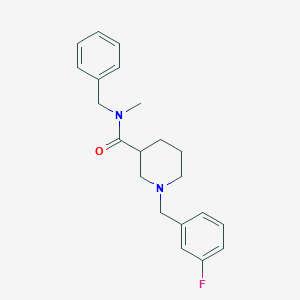
![(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10887212.png)
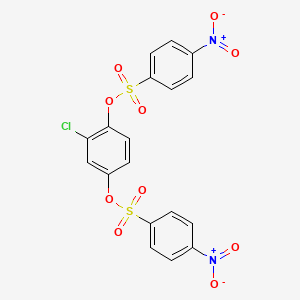
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
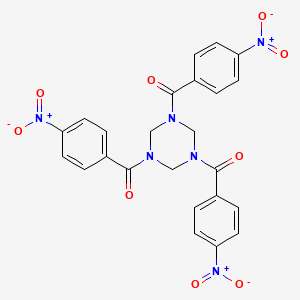
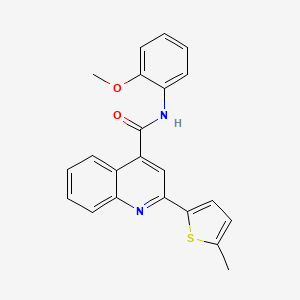
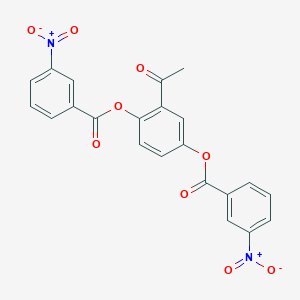
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887255.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10887257.png)
